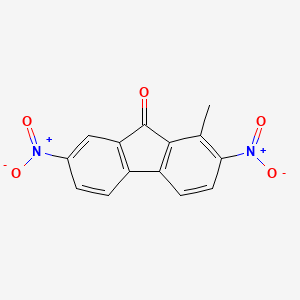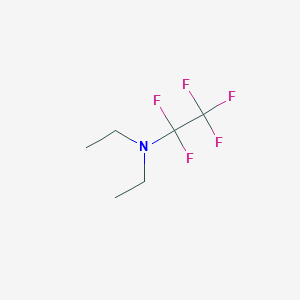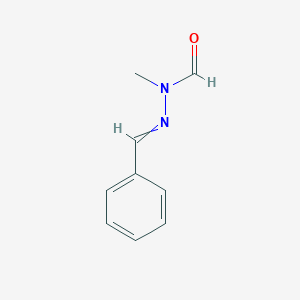![molecular formula C10H10O5 B14563567 {[(Ethoxycarbonyl)peroxy]carbonyl}benzene CAS No. 61613-35-2](/img/structure/B14563567.png)
{[(Ethoxycarbonyl)peroxy]carbonyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Ethoxycarbonyl)peroxy]carbonyl}benzene is an organic compound characterized by the presence of an ethoxycarbonyl group and a peroxycarbonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Ethoxycarbonyl)peroxy]carbonyl}benzene typically involves the reaction of ethyl chloroformate with benzoyl peroxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is maintained at a low temperature to prevent decomposition of the peroxide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure the stability of the compound. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
{[(Ethoxycarbonyl)peroxy]carbonyl}benzene undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of carbonyl compounds.
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce ethoxycarbonyl alcohols.
Scientific Research Applications
{[(Ethoxycarbonyl)peroxy]carbonyl}benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonyl compounds.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and its effects on biological systems.
Industry: Used in the production of polymers and other materials that require controlled oxidation processes.
Mechanism of Action
The mechanism of action of {[(Ethoxycarbonyl)peroxy]carbonyl}benzene involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, leading to oxidative modifications of proteins, lipids, and nucleic acids. The pathways involved include the activation of oxidative stress responses and the modulation of redox-sensitive signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: Shares the peroxide group but lacks the ethoxycarbonyl group.
Ethyl Chloroformate: Contains the ethoxycarbonyl group but lacks the peroxide group.
Benzoic Acid: Similar aromatic structure but lacks both the ethoxycarbonyl and peroxide groups.
Uniqueness
{[(Ethoxycarbonyl)peroxy]carbonyl}benzene is unique due to the combination of the ethoxycarbonyl and peroxide groups on a benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile reagent in both research and industrial applications.
Properties
CAS No. |
61613-35-2 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
ethoxycarbonyl benzenecarboperoxoate |
InChI |
InChI=1S/C10H10O5/c1-2-13-10(12)15-14-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
NCMUQIOHXQIJKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-5-[2-(5-nitrothiophen-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14563526.png)
![Benzenecarboximidamide, 4-[3-(2-naphthalenyl)-1-oxopropyl]-](/img/structure/B14563528.png)

![Diethyl 2,2'-[(phenylmethylene)disulfanediyl]diacetate](/img/structure/B14563543.png)
![3-[3-(4-Chlorophenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14563554.png)

![N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide](/img/structure/B14563563.png)

![Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14563565.png)
